Diethyl dipropylmalonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163902. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

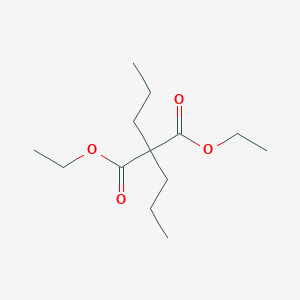

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2,2-dipropylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O4/c1-5-9-13(10-6-2,11(14)16-7-3)12(15)17-8-4/h5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNDOHYGFLASMFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057783 | |

| Record name | Diethyl dipropylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6065-63-0 | |

| Record name | 1,3-Diethyl 2,2-dipropylpropanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6065-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl dipropylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006065630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6065-63-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl dipropylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl dipropylmalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Diethyl Dipropylmalonate (CAS: 6065-63-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl dipropylmalonate, with the CAS number 6065-63-0, is a dialkylated derivative of diethyl malonate. It is a key intermediate in organic synthesis, most notably in the pharmaceutical industry for the production of the anticonvulsant and mood-stabilizing drug, Valproic Acid.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and subsequent conversion to Valproic Acid, and available spectral data.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid under standard conditions.[3] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 6065-63-0 | [3][4] |

| Molecular Formula | C₁₃H₂₄O₄ | [3][5] |

| Molecular Weight | 244.33 g/mol | [5] |

| IUPAC Name | diethyl 2,2-dipropylpropanedioate | [3][5] |

| Synonyms | Diethyl 2,2-dipropylmalonate, Dipropylmalonic acid diethyl ester | [5] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 262.9 °C at 760 mmHg | |

| Density | 0.976 g/cm³ | |

| Refractive Index | n²⁰/D 1.438 | |

| Flash Point | 113.7 °C | |

| Purity (Commercial Grade) | ≥97.0% |

Synthesis of this compound

The most common method for the synthesis of this compound is the dialkylation of diethyl malonate using a propyl halide in the presence of a strong base, such as sodium ethoxide.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established malonic ester synthesis methodologies.

Materials:

-

Diethyl malonate

-

Absolute ethanol

-

Sodium metal

-

1-Bromopropane (or 1-iodopropane)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (for workup)

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried three-necked flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, add absolute ethanol. Carefully add sodium metal in small pieces to the ethanol to prepare a solution of sodium ethoxide.

-

Formation of the Enolate: Once all the sodium has reacted, add diethyl malonate dropwise to the sodium ethoxide solution with stirring.

-

Alkylation: Following the addition of diethyl malonate, add 1-bromopropane dropwise. The reaction is typically exothermic. After the initial reaction subsides, heat the mixture to reflux for several hours to ensure complete dialkylation.

-

Work-up: After cooling to room temperature, most of the ethanol is removed by distillation. The residue is then partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed from the filtrate by rotary evaporation. The crude this compound is then purified by vacuum distillation.

Application in the Synthesis of Valproic Acid

This compound is a crucial intermediate in the synthesis of Valproic Acid.[1][2] The process involves the hydrolysis of the ester groups followed by decarboxylation of the resulting dicarboxylic acid.

Experimental Protocol: Synthesis of Valproic Acid from this compound

This protocol outlines the hydrolysis and decarboxylation steps.

Materials:

-

This compound

-

Potassium hydroxide (or sodium hydroxide)

-

Ethanol

-

Water

-

Concentrated hydrochloric acid (or sulfuric acid)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Saponification (Hydrolysis): In a round-bottom flask, dissolve this compound in ethanol. Add a solution of potassium hydroxide in water. Heat the mixture to reflux for several hours until the hydrolysis is complete (as monitored by TLC).

-

Isolation of Dipropylmalonic Acid: After cooling, remove the ethanol by distillation. Acidify the aqueous residue with concentrated hydrochloric acid until the pH is strongly acidic. The dipropylmalonic acid will precipitate and can be extracted with diethyl ether. The combined ether extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude dicarboxylic acid.

-

Decarboxylation: The crude dipropylmalonic acid is heated to a temperature above its melting point (typically 140-180 °C) until the evolution of carbon dioxide ceases.[6]

-

Purification: The resulting crude Valproic Acid is then purified by vacuum distillation.

Spectral Data

¹H NMR (Proton Nuclear Magnetic Resonance)

| Protons | Chemical Shift (ppm) (Predicted) | Multiplicity (Predicted) | Integration (Predicted) |

| CH₃ (ethyl) | ~1.2 | Triplet | 6H |

| CH₂ (ethyl) | ~4.1 | Quartet | 4H |

| CH₂ (propyl, α to C=O) | ~1.8 | Triplet | 4H |

| CH₂ (propyl, β to C=O) | ~1.3 | Sextet | 4H |

| CH₃ (propyl) | ~0.9 | Triplet | 6H |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Carbon | Chemical Shift (ppm) (Predicted) |

| C=O | ~170 |

| Quaternary C | ~55 |

| O-CH₂ | ~61 |

| α-CH₂ (propyl) | ~35 |

| β-CH₂ (propyl) | ~17 |

| CH₃ (propyl) | ~14 |

| O-CH₂-CH₃ | ~14 |

Note: The predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Mass Spectrometry

Mass spectral data is available for this compound. The NIST Mass Spectrometry Data Center reports significant peaks at m/z values of 173, 143, and 55.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show a strong absorption band characteristic of the C=O stretch of the ester functional groups, typically in the region of 1730-1750 cm⁻¹.

Logical and Experimental Workflows

The synthesis of Valproic Acid from diethyl malonate via this compound can be represented by the following workflow.

Caption: Synthetic pathway from Diethyl Malonate to Valproic Acid.

Safety Information

According to available safety data sheets, this compound is not classified as a hazardous substance. However, as with all chemicals, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a valuable intermediate in organic synthesis, with a primary role in the production of Valproic Acid. Its synthesis via the dialkylation of diethyl malonate is a robust and well-established method. This guide provides essential technical information for researchers and professionals working with this compound, though it should be noted that detailed experimental NMR data is not widely available in the public domain.

References

- 1. researchgate.net [researchgate.net]

- 2. CN103073424A - Green preparation method for intermediate of valproic acid derivatives - Google Patents [patents.google.com]

- 3. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. Diethyldipropyl Malonate | 6065-63-0 [chemnet.com]

- 5. This compound | C13H24O4 | CID 80168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN102241582A - Synthesis technology of sodium valproate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties of Diethyl Dipropylmalonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl dipropylmalonate is a disubstituted derivative of diethyl malonate, a cornerstone reagent in organic synthesis. Its chemical structure, featuring a central quaternary carbon flanked by two ester functional groups and substituted with two propyl chains, makes it a valuable intermediate in the synthesis of a variety of organic molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and its significant applications in drug development, particularly as a key precursor to the anticonvulsant drug Valproic Acid.

Chemical and Physical Properties

This compound is a colorless to light yellow oily liquid under standard conditions.[1] Its properties are summarized in the tables below, providing a ready reference for laboratory and industrial applications.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₂₄O₄ | [2] |

| Molecular Weight | 244.33 g/mol | [2] |

| Appearance | Colorless to light yellow oily liquid | [1] |

| Boiling Point | 262.9 °C at 760 mmHg | [1] |

| 129-131 °C at 12 mmHg | [3] | |

| Density | 0.976 g/cm³ | [1] |

| Refractive Index (n²⁰/D) | 1.438 |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 6065-63-0 | [2] |

| EINECS Number | 227-998-2 | [2] |

| PubChem CID | 80168 | [2] |

| IUPAC Name | diethyl 2,2-dipropylpropanedioate | [2] |

| Synonyms | Diethyl 2,2-dipropylmalonate, Dipropylmalonic acid diethyl ester | [1] |

Table 3: Solubility Profile

| Solvent | Solubility | Notes |

| Water | Limited | Insoluble for practical purposes. |

| Ethanol | Soluble | |

| Diethyl Ether | Soluble | |

| Acetone | Soluble | |

| Chloroform | Soluble | |

| Methanol | Soluble |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is a summary of the expected spectral data.

Table 4: Spectroscopic Data Summary

| Technique | Key Features and Expected Peaks |

| ¹H NMR | Signals corresponding to the ethyl ester protons (triplet and quartet) and the propyl group protons (triplet, sextet, and triplet). |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester groups, the quaternary α-carbon, and the carbons of the ethyl and propyl groups. |

| FTIR | Strong absorption band for the C=O stretching of the ester groups, and various C-H and C-O stretching and bending vibrations. |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns including the loss of ethoxy and propyl groups. |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the dialkylation of diethyl malonate with a propyl halide in the presence of a strong base. This is followed by purification, typically via vacuum distillation.

Synthesis of this compound

This protocol is based on established methods for the dialkylation of malonic esters.[4][5][6][7]

Materials:

-

Diethyl malonate

-

1-Bromopropane (or 1-iodopropane for higher reactivity)

-

Sodium ethoxide (can be prepared in situ from sodium metal and absolute ethanol)

-

Absolute ethanol

-

Anhydrous diethyl ether

-

Hydrochloric acid (dilute)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in absolute ethanol is prepared. For every 1 mole of diethyl malonate, 2.1 moles of sodium ethoxide are typically used.

-

Diethyl malonate (1 mole) is added dropwise to the sodium ethoxide solution with stirring.

-

The mixture is heated to reflux, and 1-bromopropane (at least 2.2 moles) is added slowly through the dropping funnel.

-

The reaction mixture is refluxed for 2-4 hours until the reaction is complete (can be monitored by TLC).

-

After cooling, the excess ethanol is removed by distillation.

-

The residue is cooled, and water is added to dissolve the sodium bromide byproduct.

-

The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with dilute hydrochloric acid, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield crude this compound.

Purification by Vacuum Distillation

Due to its high boiling point at atmospheric pressure, this compound is purified by vacuum distillation to prevent decomposition.[3][8][9]

Procedure:

-

The crude this compound is transferred to a distillation flask.

-

The apparatus is set up for vacuum distillation, ensuring all joints are well-sealed.

-

The pressure is gradually reduced to the desired level (e.g., 12 mmHg).

-

The flask is heated gently. The fraction boiling at approximately 129-131 °C at 12 mmHg is collected as pure this compound.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several pharmaceutical compounds, most notably the anticonvulsant and mood-stabilizing drug, Valproic Acid.[10][11][12]

Synthesis of Valproic Acid

The synthesis of Valproic Acid from this compound involves hydrolysis of the ester groups followed by decarboxylation.[4][10]

Procedure:

-

This compound is hydrolyzed by refluxing with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution. This converts the diester to dipropylmalonic acid.

-

After hydrolysis, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid or sulfuric acid) to precipitate the dipropylmalonic acid.

-

The isolated dipropylmalonic acid is then heated at a temperature above its melting point (around 110-160 °C) to induce decarboxylation, yielding crude Valproic Acid.[4]

-

The crude Valproic Acid can be further purified by vacuum distillation.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway from diethyl malonate to Valproic Acid, highlighting the role of this compound as a key intermediate.

Caption: Synthetic pathway from diethyl malonate to Valproic Acid.

Mechanism of Action of Valproic Acid

Valproic acid, synthesized from this compound, exhibits its anticonvulsant and mood-stabilizing effects through multiple mechanisms. The following diagram illustrates some of the key pathways involved.

Caption: Key mechanisms of action of Valproic Acid.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C13H24O4 | CID 80168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis process for sodium valproate - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN102241582A - Synthesis technology of sodium valproate - Google Patents [patents.google.com]

- 6. CS249863B1 - A method of preparing dipropylmalonic acid - Google Patents [patents.google.com]

- 7. DE2853732A1 - Prepn. of di:propyl-acetic acid - by reacting di;ethyl malonate with propyl bromide and heating the resulting di:propyl-malonic acid - Google Patents [patents.google.com]

- 8. quora.com [quora.com]

- 9. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. e3s-conferences.org [e3s-conferences.org]

An In-depth Technical Guide to the Molecular Structure of Diethyl Dipropylmalonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of diethyl dipropylmalonate, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals. This document collates critical data on its chemical and physical properties, detailed spectroscopic information, and a representative synthesis protocol. The information is presented in a structured format, including data tables and workflow diagrams, to serve as a practical resource for laboratory and research applications.

Chemical Identity and Physical Properties

This compound, also known by its IUPAC name diethyl 2,2-dipropylpropanedioate, is a diester of malonic acid.[1] It is a clear, colorless to light yellowish liquid at room temperature.[2]

| Identifier | Value |

| IUPAC Name | diethyl 2,2-dipropylpropanedioate[1] |

| Synonyms | Diethyl 2,2-dipropylmalonate, Dipropylpropanedioic acid diethyl ester[2] |

| CAS Number | 6065-63-0[2] |

| Molecular Formula | C13H24O4[1][2] |

| Molecular Weight | 244.33 g/mol [1][2] |

| Physical State | Clear, colorless to light yellowish liquid[2] |

| Boiling Point | ~262.9 °C at 760 mmHg[2] |

| Density | ~0.976 g/cm³[2] |

Molecular Structure

The molecular structure of this compound features a central quaternary carbon atom bonded to two propyl groups and two ethoxycarbonyl groups. This structure is key to its utility as a building block in organic synthesis.

Caption: 2D Structure of this compound

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. The following tables summarize the expected spectroscopic data based on information available in public databases.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of this compound is expected to show distinct signals for the quaternary, methylene, and methyl carbons in the structure. The data is available from SpectraBase.[1]

| Carbon Atom | Expected Chemical Shift (ppm) |

| C=O | 170-175 |

| Cα (quaternary) | 55-65 |

| O-CH₂ (ethyl) | 60-65 |

| α-CH₂ (propyl) | 30-40 |

| β-CH₂ (propyl) | 15-25 |

| CH₃ (propyl) | 10-15 |

| CH₃ (ethyl) | 10-15 |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information on the proton environments in the molecule.

| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| O-CH₂ (ethyl) | ~4.1 | Quartet | 4H |

| α-CH₂ (propyl) | ~1.8 | Triplet | 4H |

| β-CH₂ (propyl) | ~1.3 | Sextet | 4H |

| CH₃ (ethyl) | ~1.2 | Triplet | 6H |

| CH₃ (propyl) | ~0.9 | Triplet | 6H |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum reveals the functional groups present in the molecule. The spectrum for this compound is available from SpectraBase, typically recorded as a neat liquid on a capillary cell.[1]

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~1735 | C=O stretch (ester) | Strong |

| 2870-2960 | C-H stretch (alkane) | Strong |

| 1465 | C-H bend (methylene) | Medium |

| 1375 | C-H bend (methyl) | Medium |

| 1000-1300 | C-O stretch (ester) | Strong |

Mass Spectrometry (MS)

The mass spectrum of this compound can be obtained by Gas Chromatography-Mass Spectrometry (GC-MS). The NIST Mass Spectrometry Data Center provides reference spectra.[1]

| m/z | Proposed Fragment |

| 244 | [M]⁺ (Molecular ion) |

| 199 | [M - OCH₂CH₃]⁺ |

| 173 | [M - COOCH₂CH₃]⁺ |

| 143 | [M - COOCH₂CH₃ - CH₂CH₃]⁺ |

| 115 | [M - COOCH₂CH₃ - 2(CH₂CH₃)]⁺ |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the alkylation of diethyl malonate with a propyl halide.[2] The following is a representative laboratory-scale procedure.

Caption: Synthesis Workflow for this compound

Materials:

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

1-Bromopropane

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, sodium metal is dissolved in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a solution of sodium ethoxide.

-

Deprotonation: Diethyl malonate is added dropwise to the stirred sodium ethoxide solution at room temperature. The mixture is then heated to reflux for 30 minutes to ensure complete formation of the enolate.

-

Alkylation: The reaction mixture is cooled slightly, and 1-bromopropane is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 2-3 hours.

-

Second Alkylation: The reaction is cooled to room temperature, and a second equivalent of sodium ethoxide solution is added, followed by a second equivalent of 1-bromopropane. The mixture is then refluxed for another 3-4 hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: The reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure. The residue is partitioned between diethyl ether and a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Spectroscopic Characterization Workflow

The identity and purity of the synthesized this compound are confirmed through a series of spectroscopic analyses.

References

An In-depth Technical Guide to the Synthesis of Diethyl Dipropylmalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethyl dipropylmalonate, a key intermediate in the production of various pharmaceuticals, including valproic acid.[1][2] This document outlines the primary synthetic pathway, detailed experimental protocols, and characterization data to support research and development activities.

Introduction

This compound (CAS No. 6065-63-0) is a disubstituted malonic ester with the molecular formula C₁₃H₂₄O₄.[1][3] Its structure, featuring a central carbon atom bonded to two ethyl ester groups and two propyl groups, makes it a valuable precursor in organic synthesis. The primary route for its preparation is the sequential alkylation of diethyl malonate with a propyl halide.

Synthesis Pathway

The most common and efficient method for synthesizing this compound is the malonic ester synthesis. This reaction involves the deprotonation of diethyl malonate by a strong base to form a resonance-stabilized enolate. This nucleophilic enolate then undergoes an Sₙ2 reaction with a propyl halide. The process is repeated to introduce the second propyl group.

Reaction Scheme:

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures.

Materials:

-

Diethyl malonate

-

Sodium ethoxide (NaOEt) or Sodium metal (Na) and absolute ethanol

-

1-Bromopropane

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Toluene

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, prepare a solution of sodium ethoxide in anhydrous ethanol. Alternatively, carefully add sodium metal to anhydrous ethanol under an inert atmosphere.

-

First Alkylation: To the sodium ethoxide solution, add diethyl malonate dropwise with stirring. After the addition is complete, add one equivalent of 1-bromopropane dropwise. Heat the reaction mixture to reflux and maintain for 2-3 hours.

-

Second Alkylation: After cooling the reaction mixture, add a second equivalent of sodium ethoxide, followed by the dropwise addition of a second equivalent of 1-bromopropane. Heat the mixture to reflux and maintain for another 3-4 hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. To the residue, add water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Remove the solvent by rotary evaporation. The crude product is then purified by vacuum distillation.

Quantitative Data

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₄O₄ | [1][3] |

| Molecular Weight | 244.33 g/mol | [3] |

| Appearance | Colorless to light yellowish liquid | [1] |

| Boiling Point | 262.9 °C at 760 mmHg | [1] |

| 129-131 °C at 12 mmHg | ||

| Density | 0.976 g/cm³ | [1] |

| CAS Number | 6065-63-0 | [1][3] |

| Typical Yield | ~90% |

Characterization Data

Characterization of the final product is crucial to confirm its identity and purity. Spectroscopic data for this compound is available in various databases.[3]

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl ester protons (a quartet around 4.2 ppm and a triplet around 1.2 ppm) and the propyl group protons (triplets and sextets between 0.9 and 2.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbons of the ester groups (around 170 ppm), the quaternary carbon (around 55-60 ppm), and the carbons of the ethyl and propyl groups.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band around 1730-1740 cm⁻¹ corresponding to the C=O stretching of the ester groups. C-H stretching vibrations will be observed in the 2800-3000 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for a diethyl malonate derivative.

Mandatory Visualizations

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Reaction Components

Caption: Key components and transformations in the synthesis.

References

An In-depth Technical Guide to Diethyl 2,2-dipropylpropanedioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl 2,2-dipropylpropanedioate, a key intermediate in pharmaceutical synthesis. The document details its chemical identity, physical and spectral properties, and a thorough experimental protocol for its synthesis. Furthermore, it visualizes the synthetic pathway leading to the pharmaceutically significant compound, Valproic Acid, and illustrates the latter's complex mechanism of action. This guide is intended to be a valuable resource for professionals in the fields of chemical research and drug development.

Chemical Identity and Properties

IUPAC Name: diethyl 2,2-dipropylpropanedioate[1]

Diethyl 2,2-dipropylpropanedioate, also commonly known as diethyl 2,2-dipropylmalonate, is a diester of malonic acid. It serves as a crucial building block in organic synthesis, most notably in the production of the anticonvulsant drug, Valproic Acid.[2]

Table 1: Physical and Chemical Properties of Diethyl 2,2-dipropylpropanedioate

| Property | Value | Reference |

| CAS Number | 6065-63-0 | [2] |

| Molecular Formula | C₁₃H₂₄O₄ | [1][2] |

| Molecular Weight | 244.33 g/mol | [1][2] |

| Appearance | Clear, colorless to light yellowish liquid/oil | [2] |

| Boiling Point | Approximately 262.9 °C at 760 mmHg | [2] |

| Density | Approximately 0.976 g/cm³ | [2] |

| Purity (Commercial Grade) | ≥ 98% | [2] |

Table 2: Spectral Data of Diethyl 2,2-dipropylpropanedioate

| Spectrum | Key Features |

| ¹H NMR | Signals corresponding to the ethyl ester protons (triplet and quartet) and the propyl group protons. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester groups, the quaternary α-carbon, and the carbons of the ethyl and propyl groups.[1] |

| IR | Strong absorption band characteristic of the C=O stretching of the ester functional groups.[1] |

Synthesis of Diethyl 2,2-dipropylpropanedioate

The synthesis of diethyl 2,2-dipropylpropanedioate is a classic example of the malonic ester synthesis, which involves the alkylation of diethyl malonate.[3][4][5]

Experimental Protocol: Synthesis of Diethyl 2,2-dipropylpropanedioate

This protocol outlines the synthesis of diethyl 2,2-dipropylpropanedioate from diethyl malonate and a propyl halide.

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

1-Bromopropane (or other suitable propyl halide)

-

Absolute ethanol

-

Diethyl ether

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Enolate: In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere.

-

Addition of Diethyl Malonate: Slowly add diethyl malonate to the stirred sodium ethoxide solution. The reaction is exothermic.

-

Alkylation: Add 1-bromopropane dropwise to the reaction mixture. After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Second Alkylation: Cool the reaction mixture and add a second equivalent of sodium ethoxide, followed by the dropwise addition of another equivalent of 1-bromopropane. Reflux the mixture again until the dialkylation is complete.

-

Work-up: Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator. Add water to the residue to dissolve the sodium bromide byproduct.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether.

-

Washing and Drying: Wash the combined organic extracts with brine, and then dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude diethyl 2,2-dipropylpropanedioate. The product can be further purified by vacuum distillation.

Application in Pharmaceutical Synthesis: The Valproic Acid Pathway

A primary application of diethyl 2,2-dipropylpropanedioate is its role as a key intermediate in the synthesis of Valproic Acid (2-propylpentanoic acid), a widely used antiepileptic and mood-stabilizing drug.[3][5]

Synthetic Workflow for Valproic Acid

The synthesis of Valproic Acid from diethyl malonate via diethyl 2,2-dipropylpropanedioate involves a multi-step process.

Caption: Synthetic pathway of Valproic Acid from Diethyl Malonate.

Visualization of a Key Signaling Pathway

The therapeutic effects of Valproic Acid are attributed to its multifaceted mechanism of action, which involves the modulation of several signaling pathways in the central nervous system.

Mechanism of Action of Valproic Acid

Valproic Acid exerts its anticonvulsant and mood-stabilizing effects through several mechanisms, including the enhancement of GABAergic neurotransmission, blockade of voltage-gated sodium channels, and inhibition of histone deacetylases (HDACs).

Caption: Multifaceted mechanism of action of Valproic Acid.

References

A Technical Guide to the Physical Properties of Diethyl Dipropylmalonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl dipropylmalonate (CAS No: 6065-63-0) is a diester of dipropylmalonic acid.[1] It is a valuable chemical intermediate, primarily utilized in the synthesis of pharmaceutical compounds, most notably Valproic Acid and its salts, which are widely used as anticonvulsants.[2][3] Structurally, it features a central malonic ester core with two propyl groups attached to the alpha-carbon.[1] This guide provides a comprehensive overview of the key physical properties of this compound, details the experimental protocols for their determination, and illustrates a common synthetic pathway.

Physical and Chemical Properties

This compound is typically encountered as a clear, colorless to light yellow, oily liquid at room temperature.[1][3][4] A summary of its key physical properties is presented below.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6065-63-0 | [1][2][4] |

| Molecular Formula | C₁₃H₂₄O₄ | [1][2][5] |

| Molecular Weight | 244.33 g/mol | [1][5][6] |

| Appearance | Clear colorless to light yellow liquid/oil | [1][2][3][4] |

| Boiling Point | 262.9 °C at 760 mmHg 129-131 °C at 12 mmHg | [1][2][6][7] [4][8] |

| Density | 0.976 g/mL at 25 °C 0.96 g/cm³ | [1][2][6] [4][8] |

| Refractive Index (n20/D) | 1.438 1.4270 - 1.4290 | [2] [4][8] |

| Flash Point | 113.7 °C / 236.7 °F | [2][7] |

| Vapor Pressure | 1.93 Pa at 25 °C | [4][8] |

| Solubility | Slightly soluble in chloroform and methanol. | [4][8] |

Experimental Protocols

Accurate determination of physical properties is critical for chemical synthesis, process design, and quality control. The following sections detail standard laboratory methodologies for measuring the key physical constants of liquid compounds like this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[9] The Thiele tube method is a common and efficient technique that requires a small sample volume.[10]

Methodology:

-

Sample Preparation: A few milliliters of the liquid sample (this compound) are placed into a small test tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid and the sealed end facing upwards.[11]

-

Apparatus Setup: The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or paraffin) so that the sample is immersed.[10]

-

Heating: The side arm of the Thiele tube is gently and continuously heated with a burner. Convection currents will ensure uniform temperature distribution in the oil bath.[11]

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit. When the liquid's boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube's open end.[10]

-

Measurement: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[11][12]

Determination of Density

Density is an intrinsic physical property defined as the mass of a substance per unit volume.[13] For a liquid, it can be determined by precisely measuring the mass of a known volume.

Methodology:

-

Mass of Empty Cylinder: The mass of a clean, dry graduated cylinder is measured using an electronic balance and recorded.[13][14]

-

Volume Measurement: A specific volume of the liquid (e.g., 20-25 mL of this compound) is carefully added to the graduated cylinder. The volume is read precisely from the bottom of the meniscus.[13]

-

Mass of Filled Cylinder: The combined mass of the graduated cylinder and the liquid sample is measured and recorded.[13][14]

-

Calculation: The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the combined mass. The density is then calculated using the formula: Density = Mass / Volume[15]

-

Replication: The procedure should be repeated multiple times to ensure accuracy, and the average density is reported.[13]

Measurement of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a fundamental property used to identify and assess the purity of substances.[16] Digital refractometers, often utilizing the principle of total internal reflection, are commonly used for this measurement.[16]

Methodology:

-

Instrument Calibration: The refractometer is first calibrated, typically using distilled water or a standard of known refractive index.

-

Sample Application: A small volume (a few drops) of the liquid sample (this compound) is placed onto the clean, dry prism surface of the refractometer.

-

Measurement: The prism is closed, and the measurement is initiated. The instrument automatically measures the critical angle at which light is totally reflected at the prism-sample interface.

-

Reading: The instrument's software calculates and displays the refractive index, often corrected to a standard temperature (typically 20°C). The temperature of the measurement should always be recorded as the refractive index is temperature-dependent.

Synthesis Pathway Visualization

A prevalent industrial method for synthesizing this compound involves the dialkylation of diethyl malonate.[1][17] The process begins by deprotonating diethyl malonate with a strong base, such as sodium ethoxide, to form a reactive enolate. This enolate then acts as a nucleophile, reacting with an alkyl halide (1-bromopropane) in two successive Sₙ2 reactions to add the two propyl groups.

Caption: Synthesis of this compound via Dialkylation of Diethyl Malonate.

References

- 1. nbinno.com [nbinno.com]

- 2. dharoyapharma.com [dharoyapharma.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound | C13H24O4 | CID 80168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. indiamart.com [indiamart.com]

- 7. Diethyldipropyl Malonate | 6065-63-0 [chemnet.com]

- 8. This compound | 6065-63-0 [chemicalbook.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. scribd.com [scribd.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. wjec.co.uk [wjec.co.uk]

- 15. homesciencetools.com [homesciencetools.com]

- 16. mt.com [mt.com]

- 17. pschemicals.com [pschemicals.com]

Spectroscopic Profile of Diethyl Dipropylmalonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for diethyl dipropylmalonate, a key chemical intermediate. The document outlines expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Introduction

This compound (C₁₃H₂₄O₄, CAS No: 6065-63-0) is a disubstituted derivative of diethyl malonate. Its molecular structure presents specific spectroscopic signatures that are crucial for its unambiguous identification. This guide delves into the theoretical and practical aspects of acquiring and interpreting the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. While publicly available, comprehensive spectral data for this compound is limited, this guide consolidates available information and provides predicted data based on established principles of spectroscopy.

Spectral Data Summary

The following tables summarize the expected and reported spectral data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Protons | ~ 4.1 - 4.2 | Quartet | 4H | -O-CH₂ -CH₃ |

| ~ 1.8 - 1.9 | Triplet of triplets | 4H | -C-CH₂ -CH₂-CH₃ | |

| ~ 1.1 - 1.3 | Sextet | 4H | -C-CH₂-CH₂ -CH₃ | |

| ~ 1.2 - 1.3 | Triplet | 6H | -O-CH₂-CH₃ | |

| ~ 0.8 - 0.9 | Triplet | 6H | -C-CH₂-CH₂-CH₃ |

| ¹³C NMR | Predicted Chemical Shift (δ) ppm | Assignment |

| Carbon | ~ 171 | C =O |

| ~ 61 | -O-CH₂ -CH₃ | |

| ~ 58 | C -(CH₂CH₂CH₃)₂ | |

| ~ 35 | -C-CH₂ -CH₂-CH₃ | |

| ~ 17 | -C-CH₂-CH₂ -CH₃ | |

| ~ 14 | -O-CH₂-CH₃ | |

| ~ 14 | -C-CH₂-CH₂-CH₃ |

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C=O (Ester) | 1730 - 1750 | Strong |

| C-O (Ester) | 1100 - 1300 | Strong |

| C-H (sp³) | 2850 - 3000 | Medium-Strong |

Table 3: Mass Spectrometry (MS) Data

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.[1]

| m/z | Relative Intensity | Proposed Fragment |

| 244 | Low | [M]⁺ (Molecular Ion) |

| 199 | Moderate | [M - OC₂H₅]⁺ |

| 173 | High | [M - COOC₂H₅]⁺ |

| 145 | Moderate | [M - COOC₂H₅ - C₂H₄]⁺ |

| 127 | Moderate | [M - COOC₂H₅ - C₂H₄ - H₂O]⁺ |

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-25 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton resonances.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the spectrum is typically recorded as a thin film. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin capillary film.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's beam path, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier-transformed to produce the final infrared spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry (MS)

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization.

-

Ionization: Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or other suitable detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the relationship between different spectral data types and the structural information they provide.

Conclusion

The spectroscopic data and protocols presented in this guide provide a foundational understanding for the analysis of this compound. While a complete set of experimentally verified, high-resolution spectra is not publicly available, the provided information, including predicted values and data from public repositories, serves as a robust starting point for researchers. The combination of NMR, IR, and MS techniques offers a powerful toolkit for the unambiguous identification and characterization of this important chemical compound, ensuring its quality and proper application in further research and development.

References

An In-depth Technical Guide to the Hazards and Safety of Diethyl Dipropylmalonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known hazards and safety information for diethyl dipropylmalonate (CAS No. 6065-63-0). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for professionals handling this substance.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental for its safe handling, storage, and use in experimental procedures. This data is crucial for designing appropriate containment, ventilation, and emergency response protocols.

| Property | Value | Source |

| Molecular Formula | C13H24O4 | [1][2][3][4] |

| Molecular Weight | 244.33 g/mol | [1][2][3] |

| Appearance | Clear, colorless to light yellowish liquid/oil | [1][4][5] |

| Boiling Point | 262.9 °C at 760 mmHg | [1][4] |

| 129-131 °C at 12 mmHg | [5] | |

| Density | 0.976 g/cm³ (or g/mL) at 25 °C | [1][4] |

| 0.96 g/mL | [5] | |

| Flash Point | 113.7 °F (This value appears anomalous and may refer to a different substance as other malonates have higher flash points) | [4] |

| Refractive Index | n20/D 1.438 | [4] |

| 1.4270-1.4290 | [5] | |

| Solubility | Slightly soluble in Chloroform and Methanol | [5] |

| Vapor Pressure | 1.93 Pa at 25°C | [5] |

| LogP | 3.73 at 25°C | [5] |

Hazard Identification and Classification

There is conflicting information regarding the GHS classification of this compound. While some suppliers classify it as non-hazardous, others indicate specific health hazards. It is imperative for researchers to handle the substance with caution, assuming the more stringent classification is accurate until definitive data becomes available.

Globally Harmonized System (GHS) Classification:

| Hazard Class | Hazard Category | GHS Hazard Statement | Source |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation | [2] |

Note: A safety data sheet from TCI Chemicals states that this compound is "Not a hazardous substance or mixture" according to Regulation (EC) No 1272/2008.[6] This highlights the importance of consulting multiple sources and exercising caution.

Toxicological Information

Detailed toxicological studies on this compound are not widely available in the public domain. The GHS classification provided by PubChem suggests oral toxicity and irritation potential. The lack of extensive data necessitates careful handling to minimize any potential for adverse health effects.

| Endpoint | Result | Species | Source |

| Acute Oral Toxicity | Harmful if swallowed (Category 4) | Not specified | [2] |

| Skin Irritation | Causes skin irritation (Category 2) | Not specified | [2] |

| Respiratory Irritation | May cause respiratory irritation (Category 3) | Not specified | [2] |

Experimental Protocols: Specific experimental protocols for the toxicological data cited above are not provided in the readily available safety data sheets. Toxicological assessments for GHS classification typically involve standardized OECD guidelines for testing in animal models. For example, acute oral toxicity is often determined using OECD Guideline 423, while skin irritation is assessed via OECD Guideline 404.

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and the integrity of the chemical.

Safe Handling Workflow:

Caption: Recommended workflow for the safe handling of this compound.

Storage Conditions:

-

Store in a cool, dry, and well-ventilated area.[7]

-

Keep containers tightly closed when not in use.[7]

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Some sources recommend storing below +30°C.[4]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[3][6] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[3][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[3][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6] |

Fire and Explosion Hazard

While not classified as highly flammable, this compound is a combustible liquid and can pose a fire hazard under certain conditions.

| Parameter | Information |

| Combustibility | Combustible liquid. |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3] |

| Unsuitable Extinguishing Media | Do not use a heavy water stream as it may spread the fire. |

| Hazardous Combustion Products | Carbon monoxide and carbon dioxide. |

| Fire Fighting Procedures | Wear self-contained breathing apparatus (SCBA) and full protective gear.[8] |

Accidental Release Measures

Prompt and proper cleanup of spills is essential to prevent exposure and environmental contamination.

Spill Response Protocol:

Caption: Step-by-step protocol for responding to a this compound spill.

Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.[6] Contaminated packaging should be treated as the chemical itself.

Regulatory Information

It is important to be aware of the regulatory status of this compound.

| Regulation | Identifier | Status |

| CAS Number | 6065-63-0 | [1][2][3][4] |

| EC Number | 227-998-2 | [2][6] |

| REACH | A registration dossier is available, but the substance status is "Cease Manufacture". | [2] |

This guide is intended to provide a summary of the available safety information for this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) provided by the supplier and adherence to all established laboratory safety protocols. Researchers should always exercise caution and use appropriate personal protective equipment when handling this or any other chemical.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C13H24O4 | CID 80168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. kmpharma.in [kmpharma.in]

- 4. dharoyapharma.com [dharoyapharma.com]

- 5. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. dept.harpercollege.edu [dept.harpercollege.edu]

A Technical Guide to High-Purity Diethyl Dipropylmalonate for Researchers and Drug Development Professionals

Introduction

Diethyl dipropylmalonate (CAS No. 6065-63-0), a dialkylated malonic ester, is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably valproic acid and its derivatives, which are widely used as anticonvulsants and mood stabilizers. The purity of this raw material is of paramount importance as impurities can carry through subsequent synthetic steps, potentially impacting the safety and efficacy of the final drug product. This technical guide provides an in-depth overview of commercial sources for high-purity this compound, typical impurity profiles, and detailed experimental protocols for its synthesis and purity verification.

Commercial Availability and Specifications

A number of chemical suppliers offer this compound at various purity grades. For research and drug development purposes, a purity of ≥98% is generally required. The table below summarizes readily available information from various suppliers. It is important to note that for cGMP (current Good Manufacturing Practice) applications, direct contact with the manufacturer for detailed specifications and a Certificate of Analysis (CoA) is essential.

| Supplier/Manufacturer | Stated Purity | Available Quantities | Notes |

| TCI America | >97.0% (GC) | 25 mL, 500 mL | Offers detailed specifications upon request. |

| Pharmaffiliates | High Purity[1] | Inquire | Specializes in pharmaceutical standards and intermediates. |

| ChemicalBook Listed Suppliers | 98%, 99%, 99.5% | Grams to Kilograms | A platform with multiple suppliers, primarily from China. |

| Yogi Enterprise | Not Specified | Inquire | Indian manufacturer. |

| Dharoya Pharmaceuticals | Not Specified | Inquire | Indian manufacturer. |

A Representative Certificate of Analysis for this compound is as follows:

| Test | Specification | Result | Method |

| Appearance | Clear, colorless to light yellow liquid | Conforms | Visual |

| Identification (¹H NMR) | Conforms to structure | Conforms | ¹H NMR |

| Assay (by GC) | ≥ 99.0% | 99.5% | Gas Chromatography |

| Water Content (by KF) | ≤ 0.1% | 0.05% | Karl Fischer Titration |

| Residual Solvents | Meets USP <467> limits | Conforms | Headspace GC-MS |

Understanding Potential Impurities

The primary route for the synthesis of this compound is the dialkylation of diethyl malonate with a propyl halide (e.g., 1-bromopropane) in the presence of a base such as sodium ethoxide.[2] Potential impurities can arise from starting materials, side reactions, or the manufacturing process itself.

Common Impurities Include:

-

Diethyl malonate (unreacted starting material): Due to incomplete alkylation.

-

Diethyl propylmalonate (mono-alkylated intermediate): A common process-related impurity.

-

1-Bromopropane (unreacted alkylating agent): A volatile impurity that should be removed during workup and purification.

-

Ethanol (solvent): Residual solvent from the reaction or workup.

-

By-products of side reactions: Such as ethers formed from the reaction of the alkoxide with the alkyl halide.

The following diagram illustrates the potential sources of impurities in the synthesis of this compound.

Caption: Logical relationship of impurity sources.

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a publicly available patent (CN103073424A) and represents a common industrial approach.

Materials:

-

Diethyl malonate

-

1-Bromopropane

-

Sodium ethoxide solution in ethanol

-

Anhydrous ethanol

-

Anhydrous sodium sulfate

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add a solution of sodium ethoxide in anhydrous ethanol.

-

With stirring, heat the solution to approximately 80°C.

-

Slowly add diethyl malonate via the dropping funnel. After the addition is complete, continue stirring for 10 minutes.

-

Add 1-bromopropane dropwise over a period of about 30 minutes.

-

After the addition is complete, heat the mixture to reflux and maintain for 2 hours.

-

Cool the reaction mixture to room temperature and allow it to stand for 2 hours.

-

Filter the mixture to remove the precipitated sodium bromide. Wash the filter cake with a small amount of anhydrous ethanol.

-

Combine the filtrate and the washings. Remove the ethanol by distillation under atmospheric pressure. This will yield the crude this compound as an oily residue.

-

Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether) and wash with deionized water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

-

Purify the crude product by vacuum distillation, collecting the fraction at 110-124°C under a vacuum of 7-8 mmHg. The final product should be a colorless oily liquid.

The following diagram illustrates the synthetic pathway for this compound.

References

The Cornerstone of Complex Syntheses: A Technical Guide to Diethyl Dipropylmalonate

For Immediate Release

[City, State] – [Date] – Diethyl dipropylmalonate, a key organic compound, serves as a pivotal intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other complex organic molecules. This technical guide provides an in-depth overview of its synthesis, chemical properties, and significant applications, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound (CAS No. 6065-63-0), also known as diethyl 2,2-dipropylpropanedioate, is a disubstituted derivative of diethyl malonate.[1][2] Its structure, featuring a central carbon atom bonded to two propyl groups and two carboethoxy groups, makes it a valuable precursor in organic synthesis. The presence of these functional groups allows for a variety of chemical transformations, most notably in the production of anticonvulsant drugs and barbiturates.[2]

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6065-63-0 | [1][2] |

| Molecular Formula | C₁₃H₂₄O₄ | [1][2] |

| Molecular Weight | 244.33 g/mol | [2] |

| Appearance | Clear, colorless to light yellowish liquid | [2] |

| Boiling Point | 262.9 °C at 760 mmHg | [2] |

| Density | 0.976 g/cm³ | [2] |

Table 2: Spectroscopic Data for Key Compounds

| Compound | 1H NMR | 13C NMR | IR (cm⁻¹) | Mass Spec (m/z) | Reference |

| This compound | Data not readily available in searched literature. | Data not readily available in searched literature. | Characteristic C=O stretching around 1730 cm⁻¹ | Molecular Ion: 244.17 | [2] |

| 5,5-Dipropylbarbituric Acid | Data not readily available in searched literature. | Data not readily available in searched literature. | C=O stretching: 1680-1720; N-H stretching | Molecular Ion: 212 | [3][4] |

Synthesis of this compound

The primary method for synthesizing this compound is the dialkylation of diethyl malonate with a propyl halide in the presence of a strong base.

Reaction Pathway: Synthesis of this compound

Caption: Synthesis of this compound via Dialkylation.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a procedure for the synthesis of dipropylacetic acid, where this compound is a key intermediate.[5]

Materials:

-

Diethyl malonate

-

n-Propyl bromide

-

Sodium methoxide

-

Ethanol

Procedure:

-

A mixture of 4.81 parts by weight of diethyl malonate and 7.38 parts by weight of n-propyl bromide is heated to 60-62 °C.

-

A solution of 3.24 parts by weight of sodium methoxide (100%) in 30 parts by volume of ethanol is added over 4-5 hours.

-

The reaction mixture is then refluxed at approximately 74 °C until the pH is around 9.

-

The ethanol is distilled off, and the resulting crude this compound can be purified by vacuum distillation.

A reported yield for the overall process to dipropylacetic acid, which includes the formation of this compound, is 42.9% based on the starting diethyl malonate.[5]

Core Reactions and Applications

This compound is a versatile intermediate for the synthesis of various important organic molecules, particularly pharmaceuticals.

Synthesis of Barbiturates

Dialkylated malonic esters are crucial precursors for the synthesis of barbiturates, a class of drugs that act as central nervous system depressants. The condensation of this compound with urea in the presence of a strong base yields 5,5-dipropylbarbituric acid.

Caption: Synthesis of 5,5-Dipropylbarbituric Acid.

This protocol is a general method for the synthesis of barbituric acid and can be adapted for 5,5-dipropylbarbituric acid.[6][7]

Materials:

-

This compound

-

Urea (dry)

-

Sodium ethoxide

-

Absolute ethanol

-

Concentrated Hydrochloric Acid

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottomed flask fitted with a reflux condenser.

-

Add this compound to the sodium ethoxide solution.

-

Separately, dissolve dry urea in hot absolute ethanol.

-

Add the urea solution to the reaction mixture and reflux for several hours.

-

After the reaction is complete, add hot water to dissolve the resulting solid.

-

Acidify the solution with concentrated hydrochloric acid to precipitate the barbituric acid derivative.

-

Cool the mixture and collect the crystalline product by filtration.

-

The product can be purified by recrystallization.

Synthesis of Valproic Acid

This compound is a key intermediate in the synthesis of valproic acid, a widely used anticonvulsant medication. The synthesis involves the hydrolysis of the ester groups followed by decarboxylation.

Caption: Synthesis of Valproic Acid from this compound.

This protocol is a continuation of the synthesis of this compound to produce valproic acid.[5]

Materials:

-

Crude this compound

-

Aqueous potassium hydroxide solution

Procedure:

-

To the crude this compound, add an aqueous solution of potassium hydroxide.

-

Saponify the ester by heating the mixture.

-

After saponification, acidify the reaction mixture to precipitate dipropylmalonic acid.

-

Isolate the crystalline dipropylmalonic acid.

-

Heat the dipropylmalonic acid to a temperature greater than 160 °C until the evolution of CO₂ ceases.

-

The resulting residue is distilled to yield high-purity valproic acid.

A yield of 95% for the decarboxylation step has been reported.[5]

Other Synthetic Applications

The reactivity of the malonic ester moiety in this compound allows for its potential use in other classical organic reactions, extending its utility beyond the synthesis of barbiturates and valproic acid.

Knoevenagel Condensation

While no specific examples with this compound were found, analogous reactions with diethyl malonate are well-documented.[8][9][10] The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone in the presence of a weak base to form an α,β-unsaturated product. It is plausible that this compound could react with aldehydes or ketones under similar conditions.

Michael Addition

The enolate of diethyl malonate is known to participate in Michael additions, a 1,4-conjugate addition to α,β-unsaturated carbonyl compounds.[11][12][13] It is expected that the enolate of this compound would undergo similar reactions, providing a route to more complex carbon skeletons.

Potential Applications in Other Industries

Based on the applications of the parent compound, diethyl malonate, and other dialkylated derivatives, this compound may have potential uses in the following industries:

-

Agrochemicals: Diethyl malonate is a precursor in the synthesis of certain herbicides and pesticides.[14][15][16] The dipropyl derivative could potentially be used to create novel agrochemicals with different biological activities.

-

Flavors and Fragrances: Diethyl malonate itself has a faint, pleasant, fruity odor and is used in the fragrance industry.[15][16][17][18][19][20] this compound may also possess interesting olfactory properties, making it a candidate for use in fragrance formulations.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its primary role in the production of important pharmaceuticals like valproic acid and barbiturates is well-established. Furthermore, its potential for use in other synthetic transformations and industries highlights the broad utility of this compound. The detailed protocols and data presented in this guide are intended to support researchers and scientists in leveraging the full potential of this compound in their synthetic endeavors.

References

- 1. pschemicals.com [pschemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. Buy 5,5-Dipropylbarbituric acid | 2217-08-5 [smolecule.com]

- 4. Barbituric acid, 5,5-dipropyl- [webbook.nist.gov]

- 5. DE2853732A1 - Prepn. of di:propyl-acetic acid - by reacting di;ethyl malonate with propyl bromide and heating the resulting di:propyl-malonic acid - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 9. organicreactions.org [organicreactions.org]

- 10. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. Step-by-step mechanism of the Michael addition between diethyl malonate a.. [askfilo.com]

- 12. Explain the step-by-step mechanism of the Michael addition reaction betwe.. [askfilo.com]

- 13. Question Rephrased Provide a step-by-step mechanism for the Michael addi.. [askfilo.com]

- 14. nbinno.com [nbinno.com]

- 15. Diethyl Malonate Manufacturer & Suppliers |ELAROMA-dEM - Elchemy [elchemy.com]

- 16. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 17. perfumersworld.com [perfumersworld.com]

- 18. diethyl malonate, 105-53-3 [thegoodscentscompany.com]

- 19. Perfumers Apprentice - Diethyl Malonate [shop.perfumersapprentice.com]

- 20. Actylis - Diethyl Malonate - API Intermediate [solutions.actylis.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Diethyl Dipropylmalonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the laboratory synthesis of diethyl dipropylmalonate (CAS No: 6065-63-0). The protocol details the widely used method of sequential alkylation of diethyl malonate with a propyl halide, employing sodium ethoxide as the base. This synthesis is a classic example of the malonic ester synthesis, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This compound serves as a key intermediate in the synthesis of various organic molecules, notably in the pharmaceutical industry for the preparation of drugs like valproic acid.[1] This protocol includes a detailed experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound, also known as diethyl 2,2-dipropylpropanedioate, is a malonate ester with the molecular formula C₁₃H₂₄O₄.[1] The synthesis is typically achieved by the dialkylation of diethyl malonate. This reaction proceeds via the formation of an enolate ion from diethyl malonate using a strong base, such as sodium ethoxide.[2] The enolate then acts as a nucleophile, attacking an alkyl halide (in this case, a propyl halide like 1-bromopropane) in a nucleophilic substitution reaction.[2] The process is repeated to add a second propyl group to the α-carbon of the malonic ester. The resulting this compound is a versatile building block for more complex molecules.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of the reactants and the final product is provided below for easy reference.

| Property | Diethyl Malonate | 1-Bromopropane | Sodium Ethoxide | This compound |

| CAS Number | 105-53-3 | 106-94-5 | 141-52-6 | 6065-63-0 |

| Molecular Formula | C₇H₁₂O₄ | C₃H₇Br | C₂H₅NaO | C₁₃H₂₄O₄ |

| Molecular Weight ( g/mol ) | 160.17 | 123.00 | 68.05 | 244.33[1] |

| Boiling Point (°C) | 199.3 | 71 | Decomposes | ~262.9 @ 760 mmHg[1] |

| Density (g/mL) | 1.055 | 1.354 | 0.868 | ~0.976 @ 25 °C[1] |

| Refractive Index (n20/D) | 1.414 | 1.434 | - | ~1.438 |

| Appearance | Colorless liquid | Colorless liquid | White powder | Colorless to light yellow liquid[1] |

Experimental Protocol

This protocol is adapted from established procedures for the dialkylation of malonic esters. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents:

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

1-Bromopropane (n-propyl bromide)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Water (distilled or deionized)

Equipment:

-

Three-necked round-bottom flask (1 L)

-

Reflux condenser with a calcium chloride drying tube

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

Step 1: Preparation of Sodium Ethoxide Solution (First Alkylation)

-

In a 1 L three-necked flask equipped with a reflux condenser (protected by a drying tube), a magnetic stirrer, and a dropping funnel, place 190 mL of absolute ethanol.

-